The compound is synthesized from naltrexone, which itself is a well-known opioid antagonist used primarily in the management of opioid addiction and overdose. 2-Hydroxy-3-O-methylnaltrexone belongs to a class of compounds that can modulate the effects of opioids, specifically targeting peripheral receptors to alleviate side effects like constipation while preserving analgesic effects.
The synthesis of 2-Hydroxy-3-O-methylnaltrexone involves several key steps:
These methods ensure high yields and purity of the final product, which can be analyzed using high-performance liquid chromatography for quality control .
The molecular formula for 2-Hydroxy-3-O-methylnaltrexone is . Its structure features a complex arrangement typical of opioid derivatives, including multiple chiral centers and functional groups that contribute to its biological activity.
The three-dimensional conformation plays a significant role in its binding affinity and selectivity towards peripheral opioid receptors .
The primary chemical reactions involving 2-Hydroxy-3-O-methylnaltrexone include:
The mechanism by which 2-Hydroxy-3-O-methylnaltrexone operates involves its selective binding to peripheral mu-opioid receptors. By antagonizing these receptors, it prevents opioids from exerting their constipating effects on the gastrointestinal system while allowing them to provide analgesia in other parts of the body.
This selective action is particularly beneficial for patients undergoing opioid therapy who experience constipation as a side effect. Clinical studies have demonstrated that administration of this compound leads to significant improvements in bowel function without compromising pain relief .
These properties influence both its pharmacokinetics and pharmacodynamics, making it suitable for therapeutic applications .
2-Hydroxy-3-O-methylnaltrexone has been primarily studied for its potential use in managing opioid-induced constipation. Its ability to act selectively on peripheral receptors allows it to alleviate this common side effect without interfering with central analgesic effects.
Research continues into optimizing its formulation for clinical use, assessing various delivery methods (such as subcutaneous administration), and exploring its efficacy across different patient populations . Additionally, ongoing studies aim to better understand its metabolic pathways and long-term safety profiles.
The development of 2-Hydroxy-3-O-methylnaltrexone represents a specialized advancement within the quest for peripherally restricted opioid antagonists. Its origins trace to the 1970s, when University of Chicago pharmacologist Leon Goldberg sought to address opioid-induced constipation (OIC) without compromising central analgesia. Inspired by a dying colleague’s struggle with morphine-related bowel dysfunction, Goldberg pioneered quaternary ammonium derivatives of naltrexone—modifications designed to limit blood-brain barrier (BBB) penetration. Methylnaltrexone (MNTX), the first clinically successful peripherally acting μ-opioid receptor antagonist (PAMORA), emerged from this work and received FDA approval in 2008 [1] [6].
2-Hydroxy-3-O-methylnaltrexone was synthesized as part of broader efforts to optimize the naltrexone scaffold. By introducing both a 2-hydroxy substitution and 3-O-methyl etherification, researchers aimed to fine-tune molecular polarity, receptor affinity, and metabolic stability. Early patents disclose this compound as an intermediate or experimental entity exploring structure-activity relationships (SAR) for gastrointestinal-selective opioid modulation [7] [9]. Unlike its predecessor MNTX—which carries a quaternary ammonium group—this derivative retains a tertiary amine but modifies phenolic regions critical for receptor engagement.
2-Hydroxy-3-O-methylnaltrexone (C~21~H~25~NO~5~, MW 371.43 g/mol) belongs to the morphinan class of opioid antagonists, characterized by a pentacyclic core structure comprising benzene (A), tetrahydrofuran (B), two cyclohexane (C/D), and piperidine (E) rings [6] [8]. Its key structural distinctions from parent compounds are:
Table 1: Structural Comparison of Select Naltrexone Derivatives
Compound | R1 (C2) | R2 (C3) | N-Substituent | Molecular Weight |
---|---|---|---|---|
Naltrexone | H | OH | Cyclopropylmethyl | 341.4 g/mol |
Methylnaltrexone | H | OH | N-Methylcyclopropyl+ | 356.4 g/mol (bromide salt) |
2-Hydroxy-3-O-methylnaltrexone | OH | OCH₃ | Cyclopropylmethyl | 371.4 g/mol |
6β-Naltrexol | H | OH | Cyclopropylmethyl | 343.4 g/mol |
Stereochemically, it shares the absolute configuration of natural opioids: [4R,4aS,7aR,12bS] [8]. The 3-O-methylation diminishes μ-opioid receptor (MOR) affinity compared to unmodified phenols like naltrexone, as the free phenolic OH is crucial for anchoring to MOR's Tyr148 residue [6] [9].
As a PAMORA candidate, 2-Hydroxy-3-O-methylnaltrexone targets gastrointestinal MORs to counteract opioid-induced bowel dysfunction (OIBD). Its design balances three pharmacological objectives:
Table 2: Key Pharmacodynamic Properties
Parameter | 2-Hydroxy-3-O-methylnaltrexone | Methylnaltrexone |
---|---|---|
MOR Affinity (K~i~) | ~15 nM* | 10 nM |
κ/δ Selectivity | κ: 30 nM; δ: >10 μM* | κ: 80 nM; δ: >100 μM |
Primary Mechanism | Competitive MOR antagonism | Competitive MOR antagonism |
BBB Penetration Potential | Low (tertiary amine) | Very Low (quaternary) |
* Estimated based on structural analogs; experimental data scarce for this specific derivative [6] [9].
Unlike MNTX, which shows negligible oral bioavailability, the 3-O-methyl group may enhance intestinal absorption—a feature explored in related oral PAMORAs like naloxegol [6]. However, its efficacy in reversing OIC remains inferred from:
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5